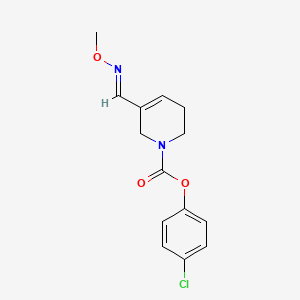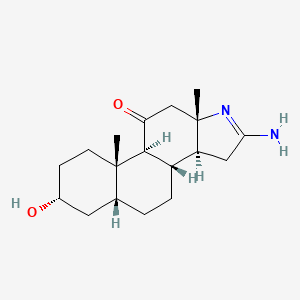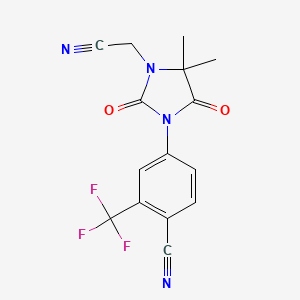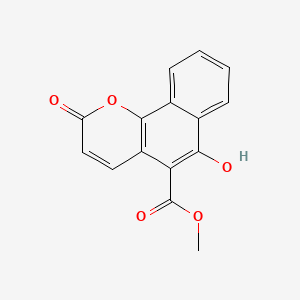
Rubratoxin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rubratoxin B is a mycotoxin with anticancer activity produced by Penicillium rubrum . It has been reported to elicit antioxidative and DNA repair responses in mouse brain . Rubratoxins are also known as protein phosphatase 2A (PP2A) specific inhibitors .
Synthesis Analysis
This compound is a lactone-containing bisanhydride metabolite of certain toxigenic molds . The Hu, Yu, and Tang groups produced a mutant ΔrbtH strain which accumulated this compound, with the cessation of rubratoxin A biosynthesis, suggesting that RbtH selectively reduces the C-8′ carbonyl to a corresponding hydroxyl group .Molecular Structure Analysis
This compound has a complex molecular structure with a chemical formula of C26H30O11 and a molar mass of 518.515 g·mol−1 . It contains a total of 70 bonds, including 40 non-H bonds, 8 multiple bonds, 8 rotatable bonds, 8 double bonds, and various ring structures .Physical and Chemical Properties Analysis
This compound is a white powder . It’s harmful if swallowed and may cause eye and skin irritation, respiratory and digestive tract irritation, and adverse reproductive effects based on animal studies .Aplicaciones Científicas De Investigación
Apoptosis in p53-null Cells
Rubratoxin B, a potent hepatotoxic and teratogenic mycotoxin produced by Penicillium species, has been studied for its ability to induce apoptosis, particularly in p53-null cells. This suggests a potential role for this compound in understanding the mechanisms of cell death in specific cellular environments (Nagashima et al., 1998).
Interleukin-6 Secretion
This compound has been shown to induce interleukin-6 secretion in mouse white adipose tissues and 3T3-L1 adipocytes. This indicates a potential application of this compound in studying inflammatory responses and adipocyte biology (Iwashita & Nagashima, 2008).
Fatty Acid Oxidation Disorders
Research has demonstrated that this compound can induce signs of fatty acid oxidation disorders (FAODs) in mice, providing a model for studying metabolic disorders and their biochemical pathways (Iwashita & Nagashima, 2011).
Prenatal Toxicity
This compound has been found to be mutagenic and teratogenic, affecting prenatal development. This highlights its potential use in teratogenicity studies and understanding the mechanisms of developmental disruptions (Evans & Harbison, 1977).
Effects on Enzyme Kinetics
Studies have explored the effects of this compound on enzyme kinetics, particularly its inhibition of (Na+-K+)-ATPase and p-nitrophenyl phosphatase activities. This research provides insights into the molecular interactions and inhibitory mechanisms of this compound (Phillips et al., 1978).
Mitochondrial Respiration
This compound has been shown to affect the electron transport system in rat liver mitochondria, impacting oxygen consumption and mitochondrial function. This offers a basis for studying mitochondrial dysfunctions and related disorders (Bernard & Dumas, 1975).
Neurotoxic Effects
Research on this compound's potential neurotoxic effects has indicated its influence on oxidative DNA damage and repair, lipid peroxidation, and superoxide dismutase (SOD) activity in the mouse brain. These findings can contribute to the understanding of oxidative stress and neuroprotection mechanisms in the brain (Sava et al., 2004).
Cytotoxic Effects
This compound, along with its derivative rubratoxin C, has been studied for its cytotoxic effects against various human cancer cell lines. This suggests its potential role in cancer research, particularly in understanding the cytotoxic mechanisms of mycotoxins (Chen et al., 2014).
Liver Composition and Metabolism
Research has shown that this compound affects liver composition and metabolism in mice, influencing protein synthesis, glycogen, and lipid levels. This indicates its use in studying hepatic function and toxicological impacts on liver metabolism (Hayes & Wilson, 1970).
Genetic, Sex, and Age Effects on Toxicity
Studies have examined the differential effects of this compound toxicity based on genetics, sex, and age in mice, providing insights into the factors that influence the toxicity of this mycotoxin (Iwashita & Nagashima, 2005).
Interaction with Other Compounds
Investigations into the interactions between this compound and other compounds like pentobarbital have revealed insights into the synergistic effects and potential mechanisms of combined toxicities (Hayes & Ho, 1978).
Mecanismo De Acción
Rubratoxin B inhibits (Na±K+)-stimulated ATPase activity of mouse brain microsomes in a dose-dependent manner . It also inhibits oxygen uptake in mouse liver homogenates and affects the electron transport system in mouse liver mitochondria . This compound is known to induce apoptosis in hepatoma cells .
Safety and Hazards
Propiedades
Número CAS |
21794-01-4 |
|---|---|
Fórmula molecular |
C26H30O11 |
Peso molecular |
518.5 g/mol |
Nombre IUPAC |
(2S)-2-hydroxy-3-[(1S)-1-hydroxyheptyl]-10-[(R)-hydroxy-(6-oxo-2,3-dihydropyran-2-yl)methyl]-6,14-dioxatricyclo[10.3.0.04,8]pentadeca-1(12),4(8)-diene-5,7,13,15-tetrone |
InChI |
InChI=1S/C26H30O11/c1-2-3-4-5-7-15(27)20-18-13(23(31)36-25(18)33)10-12(21(29)16-8-6-9-17(28)35-16)11-14-19(22(20)30)26(34)37-24(14)32/h6,9,12,15-16,20-22,27,29-30H,2-5,7-8,10-11H2,1H3/t12?,15-,16?,20?,21+,22+/m0/s1 |
Clave InChI |
ZJTBTDVZNGBSNG-RAJJBAQQSA-N |
SMILES isomérico |
CCCCCC[C@@H](C1[C@@H](C2=C(CC(CC3=C1C(=O)OC3=O)[C@H](C4CC=CC(=O)O4)O)C(=O)OC2=O)O)O |
SMILES |
CCCCCCC(C1C(C2=C(CC(CC3=C1C(=O)OC3=O)C(C4CC=CC(=O)O4)O)C(=O)OC2=O)O)O |
SMILES canónico |
CCCCCCC(C1C(C2=C(CC(CC3=C1C(=O)OC3=O)C(C4CC=CC(=O)O4)O)C(=O)OC2=O)O)O |
Apariencia |
Solid powder |
Color/Form |
CRYSTALIZES FROM DIETHYL ETHER AS ROSETTES OF NEEDLES; FROM BENZENE & ETHYL ACETATE AS LONG LATHES; HEXAGONAL PLATES FROM AMYL ACETATE Crystalline |
melting_point |
168-170 °C (dec.) |
| 21794-01-4 | |
Descripción física |
Solid; [HSDB] White powder; [MSDSonline] |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
STABLE AT ROOM TEMP /RUBRATOXINS/ |
Solubilidad |
PARTIALLY SOL IN WATER, FAIRLY SOL IN ALC & ESTERS & VERY SOL IN ACETONE /RUBRATOXINS/ INSOL IN OILS OR CHLOROFORM /RUBRATOXINS/ |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
ubratoxin rubratoxin B rubratoxins |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3,4,5-Tetrahydrobenzo[cd]indol-4-amine](/img/structure/B1680170.png)
![n,n-Dimethyl-1,3,4,5-tetrahydrobenzo[cd]indol-4-amine](/img/structure/B1680171.png)

![3-(cyclopropanecarbonyl)-5-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one](/img/structure/B1680173.png)
![3-(cyclopropanecarbonyl)-8-fluoro-5-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one](/img/structure/B1680174.png)

![(8S,10R,13S,14S,17R)-17-hydroxy-13-methyl-10-[(4-methylphenyl)methyl]-17-prop-1-ynyl-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1680178.png)
![(8S,11R,13S,14S,17R)-17-hydroxy-13-methyl-11-[4-[[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]methyl]phenyl]-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1680181.png)






